(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)boronic acid
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Overview
Description
(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)boronic acid is a boronic acid derivative with a unique structure that includes a tetrahydroimidazo[1,2-a]pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)boronic acid typically involves the following steps:
Formation of the Tetrahydroimidazo[1,2-a]pyridine Ring: This can be achieved through a multicomponent reaction involving aldehydes, Meldrum’s acid, and 2-(nitromethylene)imidazolidine in a propanol medium with sodium bromide as an electrolyte.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming boronic esters or other oxidized derivatives.
Reduction: Reduction reactions may convert the boronic acid group to a boronate ester or other reduced forms.
Substitution: The boronic acid group can participate in various substitution reactions, such as Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products:
Oxidation: Boronic esters or other oxidized derivatives.
Reduction: Boronate esters or other reduced forms.
Substitution: Various substituted aromatic or heteroaromatic compounds.
Scientific Research Applications
(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)boronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via cross-coupling reactions.
Medicine: Investigated for its potential use in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with biological molecules, such as enzymes and receptors. This interaction can modulate the activity of these molecules, leading to various biological effects. The compound may target specific molecular pathways, such as those involved in cell signaling and metabolism.
Comparison with Similar Compounds
- (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-yl)boronic acid
- (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol
- (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)carbamate
Comparison:
- Structural Differences: While these compounds share the tetrahydroimidazo[1,2-a]pyridine core, they differ in the functional groups attached to the ring. For example, (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-yl)boronic acid has the boronic acid group at a different position.
- Unique Properties: (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)boronic acid is unique due to its specific substitution pattern, which may confer distinct reactivity and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-ylboronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BN2O2/c11-8(12)6-5-9-7-3-1-2-4-10(6)7/h5,11-12H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZPNWYTFVJCGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C2N1CCCC2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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